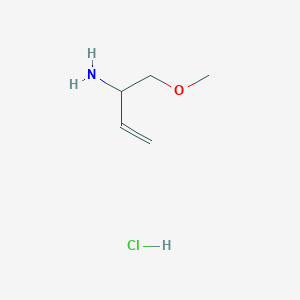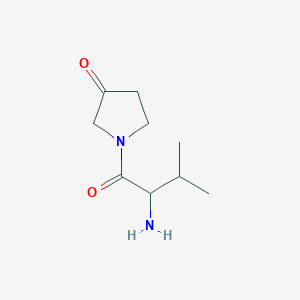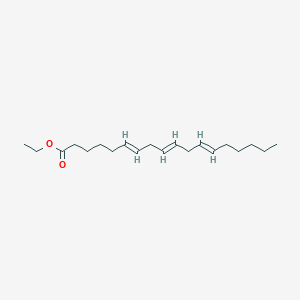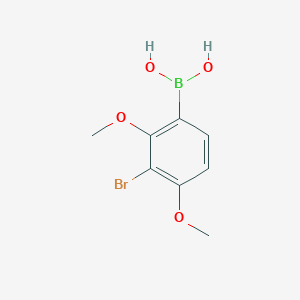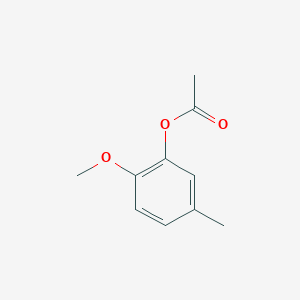![molecular formula C35H46ClN5O9S B14800373 tert-butyl N-[1-[4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[(1R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B14800373.png)
tert-butyl N-[1-[4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[(1R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Asunaprevir is a tripeptidic acylsulfonamide inhibitor of the hepatitis C virus (HCV) NS3/4A protease. It was developed by Bristol-Myers Squibb and has been approved in several countries for the treatment of chronic hepatitis C virus infection, particularly genotype 1b . Asunaprevir is known for its high efficacy in combination regimens with other antiviral agents, such as daclatasvir .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of asunaprevir involves multiple steps, starting from readily available starting materials. The key steps include the formation of the acylsulfonamide moiety and the incorporation of the isoquinoline-based P2* element . The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of asunaprevir follows a similar synthetic route but is optimized for large-scale manufacturing. This includes the use of high-throughput reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Asunaprevir undergoes several types of chemical reactions, including:
Oxidation: Mediated by cytochrome P450 enzymes, leading to the formation of mono- and bis-oxidized metabolites.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: Involves the replacement of functional groups, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of asunaprevir include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and selectivity .
Major Products Formed
The major products formed from the reactions of asunaprevir include its oxidized metabolites, which are primarily excreted via the liver . These metabolites retain some antiviral activity but are generally less potent than the parent compound.
Aplicaciones Científicas De Investigación
Asunaprevir has a wide range of scientific research applications, including:
Mecanismo De Acción
Asunaprevir exerts its effects by inhibiting the NS3/4A protease, an enzyme critical for the replication of the hepatitis C virus . By binding to the active site of this enzyme, asunaprevir prevents the processing of the viral polyprotein into functional units necessary for viral replication and assembly . This inhibition leads to a significant reduction in viral load, allowing the host immune system to clear the infection more effectively .
Comparación Con Compuestos Similares
Asunaprevir is part of a class of drugs known as NS3 protease inhibitors. Similar compounds include:
Telaprevir: Another NS3 protease inhibitor with a higher potential for drug interactions.
Boceprevir: Similar to telaprevir, it has a higher potential for drug interactions compared to asunaprevir.
Simeprevir: A second-generation NS3 protease inhibitor with a drug interaction profile similar to asunaprevir.
Asunaprevir stands out due to its lower potential for drug interactions and its high efficacy in combination regimens .
Propiedades
Fórmula molecular |
C35H46ClN5O9S |
|---|---|
Peso molecular |
748.3 g/mol |
Nombre IUPAC |
tert-butyl N-[1-[4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[(1R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C35H46ClN5O9S/c1-9-19-16-35(19,31(44)40-51(46,47)22-11-12-22)39-28(42)25-15-21(49-29-24-14-20(36)10-13-23(24)26(48-8)17-37-29)18-41(25)30(43)27(33(2,3)4)38-32(45)50-34(5,6)7/h9-10,13-14,17,19,21-22,25,27H,1,11-12,15-16,18H2,2-8H3,(H,38,45)(H,39,42)(H,40,44)/t19?,21?,25?,27?,35-/m1/s1 |
Clave InChI |
XRWSZZJLZRKHHD-WJNZDUMXSA-N |
SMILES isomérico |
CC(C)(C)C(C(=O)N1CC(CC1C(=O)N[C@@]2(CC2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=C(C5=C4C=C(C=C5)Cl)OC)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)C(C(=O)N1CC(CC1C(=O)NC2(CC2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=C(C5=C4C=C(C=C5)Cl)OC)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



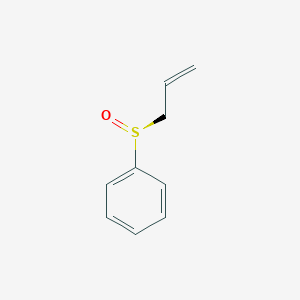
![6-[2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B14800313.png)
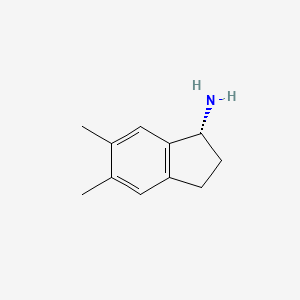
![[(2R,4aS,6aS,12aS,14aS)-10-benzoyloxy-7-hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,13,14,14b-tetradecahydropicen-2-yl]methyl benzoate](/img/structure/B14800316.png)
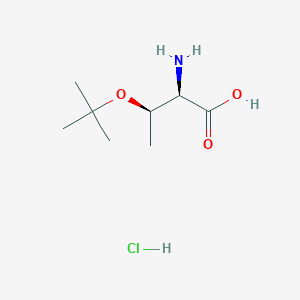

![L-Methionine,N-[[5-[[(2R)-2-amino-3-mercaptopropyl]amino][1,1\'-biphenyl]-2-yl]carbonyl]-](/img/structure/B14800337.png)
![2-amino-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B14800338.png)
